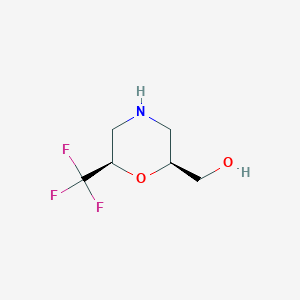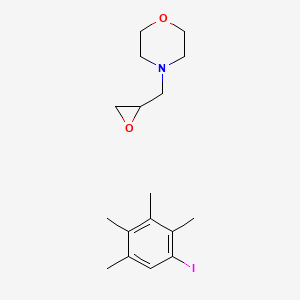
1-Iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine: is a compound that combines two distinct chemical structures: an iodinated aromatic ring and a morpholine ring with an epoxide group
Métodos De Preparación
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
4-(Oxiran-2-ylmethyl)morpholine: can be prepared by reacting morpholine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxide ring .
Análisis De Reacciones Químicas
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
4-(Oxiran-2-ylmethyl)morpholine: is reactive due to the presence of the epoxide ring, which can undergo:
Nucleophilic Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols to form various substituted morpholines.
Reduction Reactions: The epoxide ring can be reduced to form diols using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for the preparation of more complex molecules. It is also employed in the development of pharmaceuticals and agrochemicals due to its reactivity and stability .
4-(Oxiran-2-ylmethyl)morpholine: has applications in medicinal chemistry as a potential drug candidate due to its biological activity. It is also used in the synthesis of polymers and as a cross-linking agent in the production of epoxy resins .
Mecanismo De Acción
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
4-(Oxiran-2-ylmethyl)morpholine: exerts its effects through the reactivity of the epoxide ring, which can undergo nucleophilic ring-opening reactions. This reactivity allows it to interact with various biological targets, potentially leading to the development of new drugs .
Comparación Con Compuestos Similares
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds such as:
- 2-Iodo-1,3,4,5-tetramethylbenzene
- 3-Iodo-1,2,4,5-tetramethylbenzene
- 5-Iodo-1,2,3-trimethoxybenzene
These compounds share similar reactivity patterns but differ in the position of the iodine atom and the presence of other substituents, which can influence their chemical behavior and applications .
4-(Oxiran-2-ylmethyl)morpholine: can be compared to other epoxide-containing compounds such as:
- Epichlorohydrin
- Glycidol
- 1,2-Epoxybutane
Propiedades
Fórmula molecular |
C17H26INO2 |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine |
InChI |
InChI=1S/C10H13I.C7H13NO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-9-4-2-8(1)5-7-6-10-7/h5H,1-4H3;7H,1-6H2 |
Clave InChI |
CBIONBPIPSOSOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.C1COCCN1CC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)
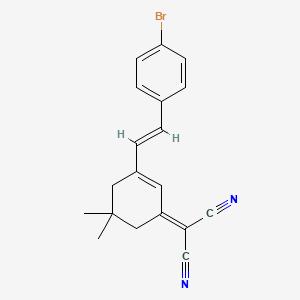
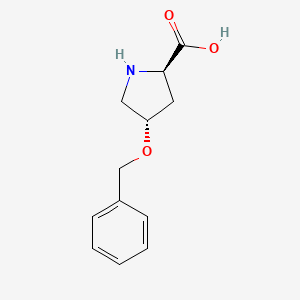
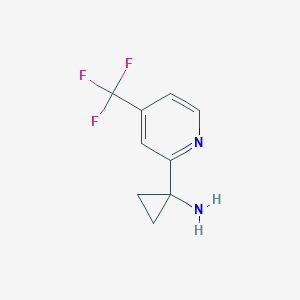
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)
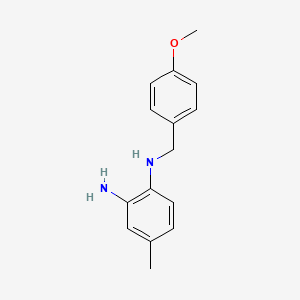
![N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide](/img/structure/B15198242.png)
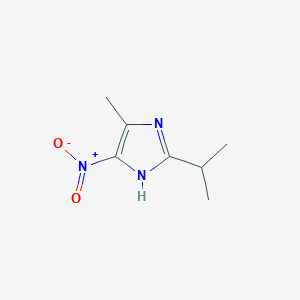
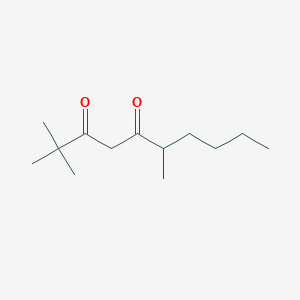
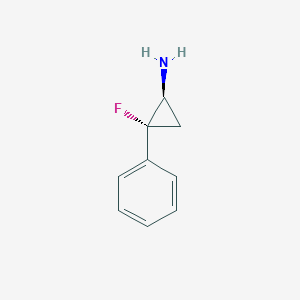
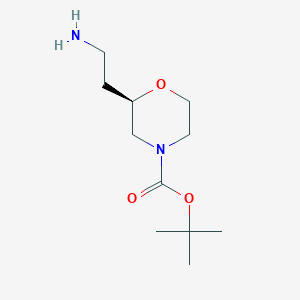
![[2-(Morpholin-4-yl)cyclohexyl]methanamine](/img/structure/B15198270.png)

